Methyl 5-Methylnicotinate
Overview
Description
- As a cardiotoxin and uremic toxin, it has been associated with chronic kidney disease and vascular disease in humans .
Potassium 3-indoxyl sulfate: is a metabolite derived from dietary . It plays a significant role in health and disease.
Mechanism of Action
Target of Action
Methyl 5-Methylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . The primary target of this compound is believed to be the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . These capillaries play a crucial role in the regulation of blood flow and nutrient delivery to the skin.
Mode of Action
The mode of action of this compound involves peripheral vasodilation . It is thought that this compound promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This leads to an enhancement of local blood flow at the site of application .
Biochemical Pathways
This compound is involved in the catabolism of nicotinamide, a form of vitamin B3 . Pyridones, the oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
It is known that following topical administration, this compound acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Result of Action
The result of this compound’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s ability to enhance local blood flow, which can help to alleviate pain and inflammation.
Biochemical Analysis
Cellular Effects
It is known to be a metabolite of nicotine , suggesting it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to undergo ester hydrolysis to form nicotinic acid and methanol . This process is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin
Metabolic Pathways
It is known to be a metabolite of nicotine , suggesting it may be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes: The biosynthesis of indoxyl sulfate involves several steps
Industrial Production: Industrial methods for producing potassium 3-indoxyl sulfate are not widely documented, but it can be synthesized in the lab.
Chemical Reactions Analysis
Reactions: Indoxyl sulfate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Indoxyl sulfate serves as a model compound for studying metabolic pathways and enzymatic reactions.
Biology: It has implications in gut microbiota metabolism and intestinal health.
Medicine: Research focuses on its role in chronic kidney disease, vascular health, and potential therapeutic interventions.
Industry: Its applications in industry are limited due to its toxicity.
Comparison with Similar Compounds
Uniqueness: Potassium 3-indoxyl sulfate is unique due to its specific structure and biological effects.
Similar Compounds: Other related compounds include , , and other indole derivatives.
Properties
IUPAC Name |
methyl 5-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQILMMLAGGFMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292469 | |
Record name | Methyl 5-Methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-45-6 | |
Record name | 29681-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-Methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-methylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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